FIIN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

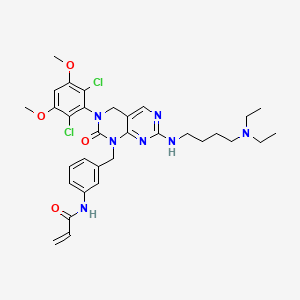

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVFTXQYIYFQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of FIIN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its mechanism of action is centered on the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFRs 1, 2, 3, and 4.[1][3] This irreversible binding effectively blocks the kinase activity of the receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-MAPK and PI3K-AKT pathways.[4][5][6] this compound has demonstrated significant anti-proliferative effects in cancer cell lines that are dependent on FGFR signaling.[2] This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound was developed as a first-in-class covalent inhibitor of FGFRs.[7] Unlike reversible inhibitors that bind to their targets through non-covalent interactions, this compound possesses an acrylamide "warhead" that engages in a Michael addition reaction with the thiol group of a specific cysteine residue within the FGFR kinase domain.[3][7] This covalent and irreversible mode of action offers the potential for prolonged target engagement and increased potency.

Mechanism of Covalent Inhibition

The key to this compound's mechanism of action is its ability to form a covalent adduct with a non-catalytic cysteine residue present in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[1][3] In FGFR1, this residue is Cys486.[1] The acrylamide moiety of this compound acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue attacks the β-carbon of the acrylamide, resulting in an irreversible covalent bond.[7] This modification of the ATP-binding pocket sterically hinders the binding of ATP, thereby preventing the autophosphorylation and activation of the receptor.

Inhibition of Downstream Signaling Pathways

The activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events. Upon ligand binding and receptor dimerization, the intracellular kinase domains trans-autophosphorylate, creating docking sites for adaptor proteins and downstream effectors. The two primary signaling pathways activated by FGFRs are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[4][6]

-

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.[4][5][8]

By irreversibly inhibiting the kinase activity of FGFR, this compound effectively blocks the phosphorylation events that trigger these downstream pathways. This leads to a cessation of the pro-proliferative and pro-survival signals that are often dysregulated in FGFR-driven cancers.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Target | Kd (nM) | IC50 (nM) |

| FGFR1 | 2.8 | 9.2 |

| FGFR2 | 6.9 | 6.2 |

| FGFR3 | 5.4 | 11.9 |

| FGFR4 | 120 | 189 |

| BLK | 65 | 381 |

| Flt1 | 32 | 661 |

Data sourced from MedchemExpress and Zhou et al., 2010.[1][6]

Table 2: Cellular Activity of this compound (EC50 values)

| Cell Line | Cancer Type | EC50 (nM) |

| Tel-FGFR1 transformed Ba/F3 | - | 14 |

| Tel-FGFR3 transformed Ba/F3 | - | 10 |

| KATO III | Stomach | 14 |

| SNU-16 | Stomach | 30 |

| RT4 | Bladder | 70 |

| SBC-3 | Lung | 80 |

| G-401 | Kidney | 140 |

Data sourced from MedchemExpress and Zhou et al., 2010.[1][6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays.

Z'-LYTE™ Kinase Assay (Biochemical IC50 Determination)

This assay is a fluorescence-based, coupled-enzyme format that measures the extent of kinase-mediated peptide phosphorylation.

Principle: A FRET-peptide substrate is phosphorylated by the kinase. A development reagent, a site-specific protease, then cleaves only the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation, and thus the extent of kinase inhibition.[9][10][11]

Protocol:

-

Kinase Reaction:

-

Prepare a reaction buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

In a 384-well plate, add 2.5 µL of a 4x concentration of this compound (or other test compound) in 4% DMSO.

-

Add 5 µL of a 2x kinase/peptide mixture (e.g., recombinant FGFR1 and a suitable peptide substrate) in reaction buffer.

-

Initiate the reaction by adding 2.5 µL of a 4x ATP solution in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate for 60 minutes at room temperature.

-

-

Development Reaction:

-

Add 5 µL of the Development Reagent solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Calculate the emission ratio and the percent inhibition based on controls (no inhibitor and no kinase).

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

KINOMEscan™ Competition Binding Assay (Selectivity Profiling)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[12][13][14]

Protocol:

-

Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand.

-

Binding Reaction:

-

Combine the DNA-tagged kinase, the liganded affinity beads, and the test compound (e.g., this compound at a fixed concentration, typically 1-10 µM for single-point screening, or a dilution series for Kd determination) in a binding buffer.

-

Incubate for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.

-

-

Washing and Elution:

-

Wash the beads to remove unbound kinase.

-

Elute the bound kinase from the beads.

-

-

Quantification:

-

Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.

-

-

Data Analysis:

-

The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. For Kd determination, the data is fitted to a dose-response curve.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Cellular EC50 Determination)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells.[15][16][17]

Protocol:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compound) and incubate for a specified period (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the logarithm of the compound concentration to determine the EC₅₀ value.

-

Western Blotting (Analysis of Pathway Inhibition)

This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to a suitable confluency and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-FGFR, anti-ERK) to confirm equal protein loading.[18][19][20][21]

Conclusion

This compound is a powerful research tool and a progenitor of a class of irreversible FGFR inhibitors. Its mechanism of action, centered on the covalent modification of a conserved cysteine in the FGFR ATP-binding pocket, provides a durable and potent means of inhibiting FGFR signaling. The in-depth understanding of its biochemical and cellular activity, as detailed in this guide, is crucial for its application in cancer research and for the development of next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. FGF signalling through RAS/MAPK and PI3K pathways regulates cell movement and gene expression in the chicken primitive streak without affecting E-cadherin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. OUH - Protocols [ous-research.no]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. licorbio.com [licorbio.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

FIIN-1: A Technical Guide to the First-in-Class Irreversible FGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of FIIN-1, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction: Targeting the FGFR Family

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating essential cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers.[3] This has established the FGFRs as compelling therapeutic targets for cancer drug discovery.[4]

This compound was developed as the first potent and selective irreversible inhibitor of FGFRs 1, 2, 3, and 4.[5] Unlike reversible inhibitors, this compound forms a covalent bond with its target, leading to a prolonged duration of action and the potential to overcome certain forms of drug resistance.[6] This guide explores the biochemical and cellular characteristics of this compound, positioning it as a critical tool for cancer research and a foundational molecule for the development of next-generation covalent inhibitors.

Mechanism of Irreversible Inhibition

This compound achieves its irreversible inhibition by covalently binding to a specific, conserved cysteine residue located in the P-loop (phosphate-binding loop) of the FGFR kinase domain.[5][7] The inhibitor contains a reactive acrylamide group that acts as a Michael acceptor, forming a stable thioether bond with the thiol group of this cysteine residue (Cys486 in FGFR1).[5][7][8] This covalent modification permanently blocks the ATP-binding site, thus inactivating the kinase. The importance of this acrylamide "warhead" is demonstrated by the significantly reduced potency of its non-covalent analog, FRIN-1, in which the acrylamide is replaced with a propylamide.[5][7]

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Binding Affinity of this compound

This table presents the dissociation constants (Kd) and the half-maximal inhibitory concentrations (IC50) of this compound against FGFR family members and other selected kinases. Lower values indicate higher potency.

| Target Kinase | Binding Affinity (Kd, nM) | Biochemical Inhibition (IC50, nM) |

| FGFR1 | 2.8[5][9] | 9.2[5][9] |

| FGFR2 | 6.9[5][9] | 6.2[5][9] |

| FGFR3 | 5.4[5][9] | 11.9[5][9] |

| FGFR4 | 120[5][9] | 189[5][9] |

| Flt1 (VEGFR1) | 32[5][9] | 661[5] |

| Flt4 (VEGFR3) | 120 | - |

| VEGFR2 | 210[9] | - |

| Blk | 65[5][9] | 381[5] |

Table 2: Cellular Efficacy of this compound in FGFR-Dependent Cell Lines

This table shows the half-maximal effective concentration (EC50) of this compound required to inhibit the proliferation of various cancer cell lines presumed to be dependent on FGFR signaling.

| Cell Line Model | Cell Type | FGFR Dependence | EC50 (nM) |

| Ba/F3 (Tel-FGFR1) | Murine Pro-B | FGFR1 | 14[5] |

| Ba/F3 (Tel-FGFR3) | Murine Pro-B | FGFR3 | 10 |

| KATO III | Gastric Cancer | FGFR2 | 14[9] |

| SNU-16 | Gastric Cancer | FGFR2 | 30[9] |

| SBC-3 | Lung Cancer | FGFR | 80[9] |

| G-401 | Kidney Cancer | FGFR | 140[9] |

| RT4 | Bladder Cancer | FGFR | 70[9] |

FGFR Signaling Pathway

Activation of FGFRs by their cognate FGF ligands initiates a cascade of downstream signaling events that are critical for cellular function.[10][11] The primary pathways activated upon FGFR dimerization and autophosphorylation include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[11][12][13]

-

RAS/MAPK Pathway: Mediated through the adaptor protein FRS2, this pathway involves the recruitment of GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF-MEK-ERK.[11][12] This pathway is a primary regulator of cell proliferation and differentiation.[12]

-

PI3K/AKT Pathway: Also initiated by the FRS2 complex, this pathway activates PI3K, which in turn phosphorylates and activates AKT.[12] The PI3K/AKT pathway is a key regulator of cell survival and apoptosis resistance.[12][13]

-

PLCγ Pathway: Direct binding of Phospholipase C gamma (PLCγ) to the activated FGFR leads to the hydrolysis of PIP2 into IP3 and DAG.[12] This results in calcium mobilization and the activation of Protein Kinase C (PKC), influencing cell morphology and migration.[12]

This compound effectively blocks these downstream signals by preventing the initial FGFR autophosphorylation.[5]

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of standardized biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified FGFR kinase domain using a fluorescence-based assay format.

Objective: To measure the concentration of this compound required to inhibit 50% of FGFR1 enzymatic activity.

Materials:

-

Recombinant human FGFR1 kinase domain (purified)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (serially diluted in DMSO)

-

ATP and MgCl2

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., Z'-LYTE™ Kinase Assay Kit)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from 100 µM.

-

Reaction Mixture: In each well of a 384-well plate, add the kinase buffer, the peptide substrate, and the purified FGFR1 enzyme.

-

Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubation: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase. For an irreversible inhibitor, this pre-incubation step is critical.

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2 to all wells. The final ATP concentration should be at or near the Km for the enzyme.

-

Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

-

Detection: Stop the reaction and measure product formation according to the detection kit manufacturer's protocol (e.g., by adding development reagent and measuring fluorescence resonance energy transfer - FRET).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the inhibitory effect of this compound on the FGFR signaling cascade in a cellular context by measuring the phosphorylation status of a key downstream effector, ERK1/2.[5][14]

Objective: To determine if this compound inhibits FGF-stimulated phosphorylation of ERK1/2 in cultured cells.

Materials:

-

FGFR-dependent cells (e.g., KATO III or SNU-16)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

FGF2 ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Starvation: Plate cells and allow them to adhere. Once confluent, starve the cells in serum-free medium for 16-24 hours to reduce basal signaling.

-

Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells with FGF2 ligand (e.g., 10 ng/mL) for 15-30 minutes to activate the FGFR pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Selectivity and Resistance

While this compound is highly selective for the FGFR family, it does show some activity against other kinases that possess a similarly positioned P-loop cysteine, such as Flt1/3 and Blk.[5][9] However, its potency against these off-targets is significantly lower than for FGFR1-3.[5]

A major challenge in targeted cancer therapy is acquired resistance. For FGFR inhibitors, a common resistance mechanism is the emergence of "gatekeeper" mutations in the kinase domain.[15] For example, the FGFR1 V561M mutation was shown to confer strong resistance to this compound.[15] This knowledge spurred the development of next-generation covalent inhibitors, such as FIIN-2 and FIIN-3, which were designed to overcome these gatekeeper mutations.[15][16][17] These subsequent inhibitors feature a modified chemical scaffold that allows them to bind effectively to both wild-type and mutant FGFRs.[16]

Conclusion

This compound is a landmark molecule in the field of kinase inhibitor development. As the first potent, selective, and irreversible inhibitor of the FGFR family, it has served as an invaluable pharmacological probe to study FGFR-dependent cellular processes.[4][5] The data and protocols presented in this guide highlight its well-characterized mechanism of action and its utility in both biochemical and cellular contexts. Furthermore, the structural and mechanistic insights gained from this compound have provided a critical foundation for the structure-based design of second-generation covalent inhibitors capable of overcoming clinically relevant resistance mutations.[15][16]

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reactome | Signaling by FGFR [reactome.org]

- 11. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Covalent Inhibition of FGFR1: A Technical Guide to the Interaction of FIIN-1 with Cysteine 486

Executive Summary: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a critical regulator of cellular processes and a validated therapeutic target in oncology. While traditional kinase inhibitors function through reversible, ATP-competitive binding, covalent inhibitors offer a distinct mechanism characterized by high potency and prolonged duration of action. This guide provides an in-depth examination of FIIN-1, a potent and selective irreversible inhibitor of the FGFR family. We detail its mechanism of action, which involves the formation of a covalent bond with a conserved cysteine residue—Cysteine 486 (Cys486) in FGFR1—located in the P-loop of the ATP-binding site. This document consolidates quantitative binding and inhibition data, outlines key experimental protocols for characterizing covalent inhibitors, and visualizes the relevant biological pathways and experimental workflows.

The FGFR Signaling Pathway

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that are essential for processes like cell proliferation, differentiation, and migration.[1][2][3] The activation of FGFR signaling is a multi-step process initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan cofactor to the extracellular domain of the receptor.[2][4] This event induces receptor dimerization, which brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the activation loop.[5][6][7]

This autophosphorylation event stimulates the kinase activity and creates docking sites for various downstream effector and adaptor proteins, such as FRS2, GRB2, and GAB1.[5] The recruitment of these proteins triggers the activation of major intracellular signaling cascades, including:

-

The RAS-MAPK Pathway: Primarily involved in regulating cell proliferation and differentiation.[5][8]

-

The PI3K-AKT Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.[5][8]

-

The PLCγ Pathway: Which modulates intracellular calcium levels and activates protein kinase C (PKC).[9][10]

Dysregulation of this signaling axis through gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers.[3][10][11]

References

- 1. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. Pathogenic cysteine removal mutations in FGFR extracellular domains stabilize receptor dimers and perturb the TM dimer structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transformation and Stat activation by derivatives of FGFR1, FGFR3, and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 11. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of FIIN-1: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling through gene amplification, mutations, or translocations has been implicated in the pathogenesis of numerous cancers, making the FGFR family an attractive target for therapeutic intervention.[1][2] FIIN-1 is a first-in-class, potent, and selective irreversible inhibitor of the FGFR family (FGFR1, 2, 3, and 4).[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound against the four FGFR isoforms, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

This compound Selectivity Profile

This compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3, with a comparatively weaker, yet still significant, activity against FGFR4. The inhibitor forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding site of the FGFR kinases.[1][3] This irreversible binding mechanism contributes to its high potency.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified using both biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) values from biochemical kinase assays and the dissociation constants (Kd) from binding assays provide a clear picture of its selectivity across the FGFR family.

| Target | Biochemical IC50 (nM)[1][4] | Binding Affinity (Kd) (nM)[1][4] |

| FGFR1 | 9.2 | 2.8 |

| FGFR2 | 6.2 | 6.9 |

| FGFR3 | 11.9 | 5.4 |

| FGFR4 | 189 | 120 |

In cellular assays, this compound has been shown to potently inhibit the proliferation of Ba/F3 cells transformed to be dependent on FGFR1 and FGFR3, with EC50 values of 14 nM and 10 nM, respectively.[1]

Experimental Protocols

The characterization of this compound's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The biochemical IC50 values of this compound against the FGFR kinases were determined using the Z'-LYTE™ kinase assay platform.[1] This assay is based on Fluorescence Resonance Energy Transfer (FRET).

Principle: A synthetic peptide substrate labeled with two different fluorophores (a donor and an acceptor) is used. In the absence of kinase activity, a site-specific protease cleaves the peptide, disrupting FRET. When the kinase phosphorylates the peptide, it becomes resistant to cleavage by the protease, and FRET is maintained. The ratio of the two fluorescence signals is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.[5]

Protocol Outline:

-

Kinase Reaction: Recombinant FGFR kinase (FGFR1, FGFR2, FGFR3, or FGFR4) is incubated with the peptide substrate and ATP in the presence of varying concentrations of this compound.

-

Development Reaction: A site-specific protease is added to the reaction mixture.

-

Detection: The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.

-

Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Caption: Z'-LYTE™ Kinase Assay Workflow.

Kinome-Wide Selectivity Profiling (KinomeScan™)

The broader selectivity of this compound was assessed using the Ambit KinomeScan™ technology, which is a competition binding assay.[1]

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured by the immobilized ligand is quantified by qPCR. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Protocol Outline:

-

Binding Reaction: A DNA-tagged kinase from a large panel is incubated with the immobilized ligand and the test compound (this compound).

-

Capture: The kinase-ligand complex is captured on a solid support.

-

Washing: Unbound components are washed away.

-

Elution and Quantification: The amount of bound kinase is quantified by qPCR of the DNA tag.

-

Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining.

Caption: KinomeScan™ Competition Binding Assay Workflow.

Cellular Proliferation Assay (Ba/F3 Cells)

The cellular potency of this compound was determined using Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express a constitutively active FGFR fusion protein, making their proliferation dependent on FGFR signaling.[1]

Principle: Inhibition of the driving FGFR kinase by this compound leads to a dose-dependent decrease in cell proliferation and viability.

Protocol Outline:

-

Cell Seeding: Ba/F3 cells expressing a Tel-FGFR fusion protein are seeded in 96-well plates in the absence of IL-3.

-

Compound Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The results are normalized to untreated controls, and the EC50 value is calculated from the dose-response curve.

FGFR Signaling Pathway

This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by FGFR activation. Upon ligand binding, FGFRs dimerize and transphosphorylate, leading to the activation of multiple intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][6] These pathways regulate key cellular functions such as proliferation, survival, and differentiation.

Caption: Simplified FGFR Signaling Pathway and Point of this compound Inhibition.

Conclusion

This compound is a potent and selective irreversible inhibitor of the FGFR family, with the highest potency observed against FGFR1, FGFR2, and FGFR3. Its covalent mechanism of action provides durable inhibition of FGFR signaling. The comprehensive characterization of its selectivity profile, through robust biochemical and cellular assays, establishes this compound as a valuable tool for studying FGFR-dependent cellular processes and as a foundational molecule for the development of next-generation FGFR-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

The Indispensable Role of the Acrylamide Group in FIIN-1's Covalent Inhibition of Fibroblast Growth Factor Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FIIN-1 is a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. Its mechanism of action relies on the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the FGFR kinase domain. This targeted covalent inhibition leads to prolonged and robust suppression of FGFR signaling pathways, offering a compelling strategy to overcome challenges associated with non-covalent inhibitors, including acquired resistance. This technical guide delves into the critical role of the acrylamide moiety in this compound's covalent inhibitory mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Introduction to this compound and Covalent Inhibition

This compound was developed as a first-in-class, potent, and selective irreversible inhibitor of FGFR family members (FGFR1, 2, 3, and 4).[1][2] Unlike reversible inhibitors that bind and dissociate from their target, covalent inhibitors form a stable, long-lasting bond, effectively inactivating the target protein. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[3][4] The key to this compound's covalent mechanism lies in its acrylamide functional group, a Michael acceptor that reacts with a nucleophilic cysteine residue in the target protein.[5][6]

The Acrylamide Group: The "Warhead" of this compound

The acrylamide group in this compound functions as an electrophilic "warhead" that specifically targets a conserved cysteine residue located in the P-loop of the ATP-binding site of FGFR kinases (Cys486 in FGFR1).[1][2] This reaction is a Michael addition, where the thiol group of the cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl of the acrylamide.[6] This forms a stable carbon-sulfur covalent bond, permanently linking this compound to the FGFR kinase.[7]

The significance of this covalent interaction is underscored by comparing this compound to its reversible analog, FRIN-1, which has a propionamide group in place of the acrylamide.[8] While both compounds exhibit potent inhibition of FGFRs, this compound consistently demonstrates superior potency in cellular assays, a direct consequence of its ability to form a covalent bond.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting the contribution of the covalent binding mechanism.

Table 1: Biochemical Potency of this compound Against FGFR Family Kinases

| Kinase | Kd (nM) | IC50 (nM) |

| FGFR1 | 2.8[1][9][10][11] | 9.2[1][9] |

| FGFR2 | 6.9[1][9][10][11] | 6.2[1][9] |

| FGFR3 | 5.4[1][9][10][11] | 11.9[1][9] |

| FGFR4 | 120[1][9][10][11] | 189[1][9] |

Table 2: Selectivity Profile of this compound Against Other Kinases

| Kinase | Kd (nM) | IC50 (nM) |

| Flt1 (VEGFR1) | 32[1][9] | 661[1][9] |

| Flt4 (VEGFR3) | 120[9][10][11] | - |

| VEGFR2 | 210[9][10][11] | - |

| Blk | 65[1][9] | 381[1][9] |

| KIT | 420[9] | - |

| MET | 1000[9] | - |

| PDGFRB | 480[9] | - |

| ERK5 | 160[9] | - |

Table 3: Cellular Potency of this compound in FGFR-Dependent Cell Lines

| Cell Line | Transformation | EC50 (nM) |

| Ba/F3 | Tel-FGFR1 | 14[1][2] |

| Ba/F3 | Tel-FGFR3 | 10[1][10][11] |

| MCF10A | WT iFGFR1 | 2.7[1] |

| MCF10A (FRIN-1) | WT iFGFR1 | 29[1] |

| MCF10A | C486S iFGFR1 | 20[1] |

| MCF10A (FRIN-1) | C486S iFGFR1 | 23[1] |

| NCI-H520 | FGFR1-amplified | 121[9] |

| SW780 | - | 277[9] |

The data clearly demonstrates that while non-covalent interactions contribute significantly to the binding energy of this compound, the covalent modification by the acrylamide group leads to a substantial increase in cellular potency.[1] This is further evidenced by the nearly equivalent EC50 values of this compound and FRIN-1 in cells expressing the C486S mutant FGFR1, where the target cysteine is absent.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the IC50 values of this compound against recombinant FGFR kinase domains.

Methodology:

-

Prepare a reaction mixture containing recombinant FGFR1 kinase domain (e.g., 8 ng), a peptide substrate (2 µM), and ATP (40 µM) in a suitable kinase buffer.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and measure the extent of peptide phosphorylation using the Z'-LYTE™ detection reagents according to the manufacturer's protocol (Invitrogen).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Covalent Labeling of FGFR in Cells

This experiment confirms the covalent modification of FGFR by this compound within a cellular context.

Methodology:

-

Culture HEK293 cells ectopically expressing full-length FGFR1.

-

Treat the cells with a biotin-derivatized version of this compound (this compound-biotin) at a specific concentration and for a defined period (e.g., 24 hours).

-

Lyse the cells and perform a streptavidin pulldown to capture biotin-labeled proteins.

-

Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an anti-FGFR1 antibody to confirm the presence of covalently labeled FGFR1.

Mass Spectrometry Analysis of Covalent Adduct Formation

Mass spectrometry is employed to definitively identify the covalent modification of the target cysteine residue.

Methodology:

-

Incubate recombinant FGFR1 kinase domain with this compound.

-

Digest the protein mixture with a protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for a peptide fragment containing Cys486 with a mass shift corresponding to the molecular weight of this compound, confirming the covalent adduct.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Methodology:

-

Seed FGFR-dependent cancer cell lines (e.g., KATO-III, SNU-16) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound or a vehicle control for 72 hours.

-

Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures cellular ATP levels.

-

Calculate the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events that are crucial for cell proliferation, survival, and differentiation.[12] this compound's inhibition of FGFR autophosphorylation effectively blocks these pathways.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Covalent Inhibition Characterization

The following diagram illustrates the logical flow of experiments to characterize the covalent inhibition of this compound.

Caption: Experimental workflow to validate the role of the acrylamide group.

Conclusion

The acrylamide group is an integral and indispensable component of the this compound molecule, serving as the reactive moiety that enables its covalent and irreversible inhibition of FGFR kinases. This mechanism of action, confirmed through extensive biochemical and cellular studies, is directly responsible for the enhanced potency and prolonged duration of action observed with this compound compared to its reversible counterparts. The targeted covalent inhibition strategy employed by this compound represents a powerful approach in the development of next-generation kinase inhibitors, offering the potential for improved therapeutic outcomes and a means to overcome clinical resistance. This technical guide provides a comprehensive overview of the pivotal role of the acrylamide group, equipping researchers and drug developers with the foundational knowledge to further explore and exploit this important class of inhibitors.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FIIN 1 hydrochloride | FGFR | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

FIIN-1: A Comprehensive Technical Guide to its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FIIN-1, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the downstream signaling pathways affected by this compound, presents quantitative data on its activity, and provides detailed experimental protocols for its characterization.

This compound is a selective, covalent inhibitor that targets a conserved cysteine residue within the P-loop of the ATP-binding site of FGFRs 1, 2, and 3, and to a lesser extent, FGFR4.[1][2] Its irreversible binding mechanism offers a powerful tool for investigating FGFR-dependent cellular processes and serves as a foundation for the development of therapeutically relevant inhibitors for cancers driven by aberrant FGFR signaling.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities, inhibitory concentrations, and cellular potencies of this compound against various kinases and cancer cell lines.

Table 1: this compound Kinase Binding Affinity and Inhibitory Concentration

| Target Kinase | Dissociation Constant (Kd) (nM) | Biochemical IC50 (nM) |

| FGFR1 | 2.8[4][5] | 9.2[4] |

| FGFR2 | 6.9[4][5] | 6.2[4] |

| FGFR3 | 5.4[4][5] | 11.9[4] |

| FGFR4 | 120[4][5] | 189[4] |

| Flt1 (VEGFR1) | 32[4][5] | 661[4] |

| Flt4 (VEGFR3) | 120[5] | - |

| VEGFR2 | 210[4][5] | - |

| BLK | 65[4] | 381[4] |

| ERK5 | 160[4] | - |

| KIT | 420[4] | - |

| MET | 1000[4] | - |

| PDGFRB | 480[4] | - |

Table 2: this compound Anti-proliferative Activity (EC50) in FGFR-Dependent Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | EC50 (nM) |

| Ba/F3 (Tel-FGFR1) | - | Fusion | 14[2][3] |

| Ba/F3 (Tel-FGFR3) | - | Fusion | 10[5] |

| KATO III | Stomach | - | 14[4] |

| SNU-16 | Stomach | - | 30[4] |

| NCI-H520 | Lung | FGFR1 Amplification | 121[4] |

| SW780 | Bladder | FGFR3 Amplification | 277[4] |

| RT4 | Bladder | - | 70[4] |

Downstream Signaling Pathways Affected by this compound

FGFR activation triggers a cascade of intracellular signaling events that are crucial for cell proliferation, survival, differentiation, and migration.[6] Aberrant FGFR signaling is a known driver in various cancers. This compound, by irreversibly inhibiting FGFRs, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[1][7]

FGFR Signaling and Inhibition by this compound

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and trans-autophosphorylate, leading to the recruitment and phosphorylation of downstream effector proteins. This initiates signaling through key pathways, including:

-

RAS/MAPK Pathway: Activated FGFRs recruit FRS2, which in turn recruits GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a primary driver of cell proliferation.

-

PI3K/AKT Pathway: The GRB2 adapter protein can also recruit GAB1, which activates PI3K. PI3K then phosphorylates and activates AKT, a crucial kinase for promoting cell survival and inhibiting apoptosis.

This compound covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent autophosphorylation. This effectively shuts down all downstream signaling from the receptor, leading to the inhibition of cell proliferation and survival in FGFR-dependent cancer cells.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on FGFR signaling.

Experimental Workflow Overview

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

This compound.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ADP-Glo™ Kinase Assay kit or similar.

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the recombinant FGFR kinase to each well.

-

Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 1-2 hours at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

Western Blotting for Pathway Analysis

This method is used to assess the phosphorylation status of FGFR and its downstream effectors in cellular models.

Materials:

-

FGFR-dependent cancer cell lines (e.g., NCI-H520, SNU-16).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using ECL and an imaging system.

Immunoprecipitation

Immunoprecipitation is used to isolate FGFR from cell lysates to analyze its phosphorylation status more specifically.

Materials:

-

Cell lysates prepared as for Western blotting.

-

Anti-FGFR antibody.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer or SDS-PAGE sample buffer.

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-FGFR antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluate by Western blotting using an anti-phospho-tyrosine antibody or specific anti-phospho-FGFR antibodies.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

-

FGFR-dependent cancer cell lines.

-

96-well cell culture plates.

-

This compound.

-

MTS or MTT reagent.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

This technical guide provides a foundational understanding of this compound's mechanism of action and its effects on downstream signaling pathways. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of targeting the FGFR pathway with covalent inhibitors.

References

- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. pnas.org [pnas.org]

The Tipping Point: Why Irreversible FGFR Inhibitors Are a Cornerstone of Modern Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is in a constant state of evolution, driven by a deeper understanding of oncogenic signaling pathways and the mechanisms of drug resistance. Within this dynamic field, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical therapeutic target in a variety of solid tumors. While early-generation, reversible FGFR inhibitors demonstrated clinical promise, their efficacy is often curtailed by the emergence of acquired resistance mutations. This has paved the way for the development of a new class of therapeutics: irreversible FGFR inhibitors. This technical guide delves into the core rationale for employing irreversible FGFR inhibitors in cancer research, providing a comprehensive overview of their mechanism of action, advantages over reversible counterparts, and the experimental methodologies used to characterize their activity.

The Imperative for Irreversibility: Overcoming Therapeutic Roadblocks

Genetic alterations in the FGFR signaling pathway, including gene amplifications, mutations, and chromosomal rearrangements, are implicated in the pathogenesis of numerous cancers, such as cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1][2] These aberrations lead to constitutive activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive tumor cell proliferation, survival, and angiogenesis.[3][4]

First-generation FGFR inhibitors, which bind reversibly to the ATP-binding pocket of the kinase domain, have shown clinical activity. However, their long-term benefit is often limited by the development of on-target resistance, most commonly through the acquisition of mutations within the FGFR kinase domain itself.[5][6] These mutations, particularly at the "gatekeeper" residue, can sterically hinder the binding of reversible inhibitors, rendering them ineffective.[2][5]

This is the critical juncture where irreversible inhibitors demonstrate their profound advantage. By forming a stable, covalent bond with a specific amino acid residue within the ATP-binding site, these inhibitors achieve sustained and potent target inhibition that is less susceptible to resistance conferred by kinase domain mutations.[6][7]

Mechanism of Action: A Covalent Bond for Sustained Inhibition

Irreversible FGFR inhibitors are designed with a reactive chemical moiety, often an acrylamide "warhead," that forms a covalent bond with a nucleophilic cysteine residue located in or near the ATP-binding pocket of the FGFR kinase.[1][7] This covalent modification permanently inactivates the enzyme. To regain signaling competency, the cancer cell must synthesize new FGFR protein, a process that provides a prolonged duration of target inhibition even after the inhibitor has been cleared from circulation.[1][7] This sustained pharmacodynamic effect is a key differentiator from reversible inhibitors, which require continuous exposure to maintain target engagement.

This unique mechanism translates into several key advantages:

-

Overcoming Resistance: Irreversible inhibitors can effectively inhibit FGFR kinases harboring resistance mutations that diminish the binding affinity of reversible inhibitors.[5][6][8]

-

Increased Potency and Duration of Action: The covalent nature of the interaction leads to high potency and a prolonged duration of target inhibition.[6][7]

-

Improved Selectivity: By targeting less conserved cysteine residues, it is possible to design highly selective irreversible inhibitors, minimizing off-target effects.[9][10]

-

Lower Frequency of Acquired Resistance: Preclinical studies have shown that the frequency of developing resistance to irreversible inhibitors is lower compared to reversible inhibitors.[5][6][8]

Quantitative Comparison: Irreversible vs. Reversible FGFR Inhibitors

The superiority of irreversible FGFR inhibitors is evident in their biochemical and cellular potencies, particularly against clinically relevant resistance mutations. The following tables summarize key quantitative data for representative irreversible and reversible FGFR inhibitors.

| Table 1: Biochemical Potency (IC50) of FGFR Inhibitors Against Wild-Type Kinases | ||||

| Inhibitor (Type) | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |

| Futibatinib (Irreversible) | 1.8 | 1.4 | 1.6 | 3.7 |

| PRN1371 (Irreversible) | 0.7 | 1.3 | 4.1 | 19.3 |

| AZD4547 (Reversible) | 0.6 | 2.5 | 1.9 | 158 |

| Infigratinib (BGJ398) (Reversible) | 1.0 | 1.3 | 1.0 | 60 |

Data compiled from multiple sources.[1][5]

| Table 2: Potency (IC50) of Futibatinib (Irreversible) vs. Reversible Inhibitors Against FGFR2 Resistance Mutations | |||

| FGFR2 Mutant | Futibatinib (nM) | AZD4547 (nM) | Infigratinib (nM) |

| V565I (Gatekeeper) | 50.6 | >1000 | >1000 |

| N550H | 1.3 | 4.8 | 10.9 |

| E566G | 3.5 | 11.2 | 19.8 |

| K660M | 2.7 | 15.6 | 28.4 |

Data adapted from Sohtome et al., Cancer Research, 2020.[5]

| Table 3: Kinome Selectivity of Irreversible FGFR Inhibitors | |

| Inhibitor | Selectivity Profile |

| Futibatinib | Highly selective for FGFR1-4. Of 296 kinases tested, only 3 non-FGFR kinases showed >50% inhibition at 100 nM. |

| PRN1371 | High selectivity for the FGFR family over VEGFR2. In a panel of 250 kinases, only a few kinases were inhibited by ≥90% at 1 µM. |

Data compiled from multiple sources.[1][5]

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating irreversible FGFR inhibitors.

Figure 1. Simplified FGFR signaling pathway and the point of intervention for irreversible inhibitors.

Figure 2. A typical experimental workflow for the preclinical evaluation of an irreversible FGFR inhibitor.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of irreversible FGFR inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the biochemical potency (IC50) of an inhibitor against purified FGFR kinase domains.

Materials:

-

Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test inhibitor (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the irreversible FGFR inhibitor in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

-

Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. Final concentrations are typically in the range of 5-10 ng/µL enzyme, 0.2 µg/µL substrate, and 10-50 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.

Materials:

-

FGFR-dependent cancer cell line (e.g., SNU-16, RT112)

-

Complete cell culture medium

-

Test inhibitor (serially diluted)

-

96-well clear-bottom assay plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.

-

Prepare serial dilutions of the irreversible FGFR inhibitor in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of an irreversible FGFR inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

FGFR-dependent cancer cell line

-

Matrigel (optional)

-

Test inhibitor formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the irreversible FGFR inhibitor or vehicle to the respective groups at a predetermined dose and schedule (e.g., once daily oral gavage).

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion: A New Paradigm in FGFR-Targeted Therapy

The development of irreversible FGFR inhibitors represents a significant advancement in the field of targeted oncology. Their ability to overcome acquired resistance, a major limitation of reversible inhibitors, provides a compelling rationale for their continued investigation and clinical development. By forming a durable covalent bond with their target, these agents offer the promise of more profound and sustained anti-tumor activity in patients with FGFR-driven malignancies. The in-depth understanding of their mechanism and the application of robust preclinical experimental models, as outlined in this guide, are essential for identifying and advancing the most promising candidates to the clinic, ultimately improving outcomes for patients with these challenging cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Futibatinib Is a Novel Irreversible FGFR 1-4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 10. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

The Irreversible FGFR Inhibitor FIIN-1: A Technical Guide to its Effects on FGF Signaling-Sensitive Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant activation of this pathway, often through amplification, mutation, or translocation of the FGF receptors (FGFRs), is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention.[3][4] FIIN-1 is a potent and selective irreversible inhibitor of the FGFR family, demonstrating significant anti-proliferative activity in cancer cell lines dependent on FGF signaling.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on sensitive cancer cell lines, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, and 3.[7] This covalent modification leads to a sustained and potent inhibition of the receptor's kinase activity. By blocking the ATP-binding site, this compound prevents the autophosphorylation of the FGFRs, a crucial step in the activation of downstream signaling cascades.[7] Consequently, the phosphorylation of key downstream effectors, such as ERK1/2, is significantly reduced, leading to the inhibition of cell proliferation and survival in FGFR-dependent cancer cells.[5][7]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against different FGFRs and cancer cell lines.

Table 1: Biochemical Activity of this compound Against FGFR Family Kinases

| Kinase | Dissociation Constant (Kd) (nM) | Biochemical IC50 (nM) |

| FGFR1 | 2.8[5][6][8] | 9.2[5][6] |

| FGFR2 | 6.9[5][8] | 6.2[5][6] |

| FGFR3 | 5.4[5][8] | 11.9[5][6] |

| FGFR4 | 120[5][8] | 189[5][6] |

Data compiled from multiple sources.[5][6][8]

Table 2: Anti-proliferative Activity of this compound in FGF Signaling-Sensitive Cancer Cell Lines

| Cancer Type | Cell Line | EC50 (nM) |

| Bladder | RT4 | 70[5] |

| Stomach | KATO III | 14[5] |

| Stomach | SNU-16 | 30[5] |

| Stomach | FU97 | 650[5] |

| Lung | SBC-3 | 80[5] |

| Lung | H520 | 4500[5] |

| Ovary | A2780 | 220[5] |

| Ovary | PA-1 | 4600[5] |

| Kidney | G-401 | 140[5] |

| Kidney | G-402 | 1650[5] |

| Pancreas | A2.1 | 230[5] |

| Bone | RD-ES | 2300[5] |

| Ba/F3 (FGFR1-transformed) | - | 14[8] |

| Ba/F3 (FGFR3-transformed) | - | 10[8] |

EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 72-hour treatment.[5]

Mandatory Visualizations

Caption: FGF Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

-

FGF signaling-sensitive cancer cell lines (e.g., KATO III, RT4)

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a non-linear regression analysis.

Western Blot for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 to confirm the inhibition of the FGF signaling pathway by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-